Fasentin Exhibits Cell-Type Dependent Glucose Uptake Inhibition, Uniquely Sparing Endothelial Cells
Fasentin's capacity to inhibit glucose uptake is highly dependent on cell type. In a comparative study, Fasentin achieved a maximum of ~35% inhibition of glucose uptake in several cancer cell lines (A172, BHY, HeLa, HT-29) [1]. In stark contrast, it barely decreased glucose uptake in human dermal microvascular endothelial cells (HMECs), with concentrations below 75 µM showing no effect [2]. This is a key differentiator from a pan-GLUT1 inhibitor like WZB117, which induced an almost complete inhibition in all cells tested in the same study [1].
| Evidence Dimension | Glucose uptake inhibition efficacy and cell-type specificity |
|---|---|
| Target Compound Data | Maximum ~35% inhibition in cancer cell lines (A172, BHY, HeLa, HT-29); Negligible effect in HMECs up to 100 µM |
| Comparator Or Baseline | WZB117 (pan-GLUT1 inhibitor): Almost complete inhibition in all cells tested |
| Quantified Difference | Fasentin's effect is cell-type dependent and significantly less potent in cancer cells than WZB117; Fasentin shows minimal to no inhibition in normal endothelial cells. |
| Conditions | Short-time [18F]-fluoro-deoxyglucose uptake experiments in A172, BHY, HeLa, HN, HT-29, and MG-63 cells; 2-NBDG FACS analysis in HMECs. |
Why This Matters
For research in tumor angiogenesis, Fasentin's ability to impact endothelial cell function (e.g., tube formation) without blocking their glucose uptake provides a unique tool to dissect glucose metabolism-independent pathways.
- [1] Krause, M., et al. Targeting glucose transport and the NAD pathway in tumor cells with STF-31: a re-evaluation. Cellular Oncology. 2018, 41, 485–494. View Source
- [2] Ocaña, M. C., et al. Fasentin diminishes endothelial cell proliferation, differentiation and invasion in a glucose metabolism-independent manner. Scientific Reports. 2020, 10, 6132. View Source
